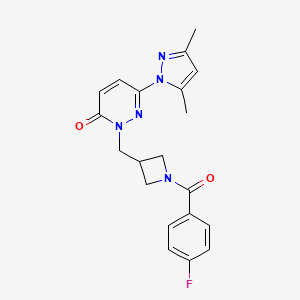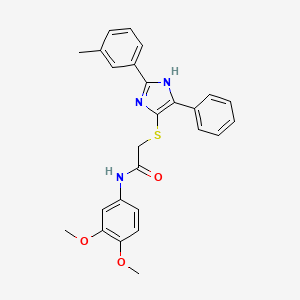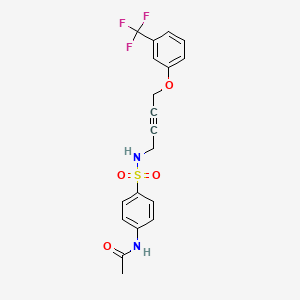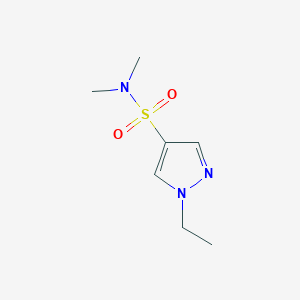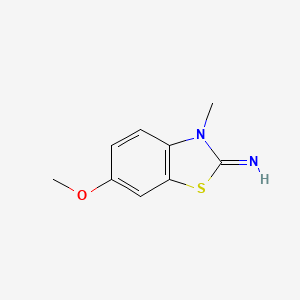![molecular formula C24H27N3O2 B2932775 1-allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-49-0](/img/structure/B2932775.png)
1-allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain an allyl group, a benzo[d]imidazol group, and a pyrrolidin-2-one group . The allyl group is a substituent with the structural formula −CH2−HC=CH2 . The benzo[d]imidazol group is a type of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrrolidin-2-one is a type of pyrrolidone with the ketone functional group located at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain the characteristic structures of the allyl, benzo[d]imidazol, and pyrrolidin-2-one groups . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The allyl group is known to undergo reactions such as allylic oxidations, ene reactions, and the Tsuji–Trost reaction . Imidazole compounds have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. In general, compounds containing an imidazole ring are usually highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Reactivity
Research has been focused on the novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, which are related to the core structure of the compound . These syntheses involve reactions with Grignard reagents, allylsilanes, silyl ethers, and triethyl phosphite, producing a variety of substituted compounds in good to excellent yields. These methodologies highlight the compound's relevance in synthetic organic chemistry, especially in constructing complex heterocyclic frameworks often found in biologically active molecules (Katritzky et al., 2000).
Catalysis and Transformations
Further applications include its potential role in catalysis and chemical transformations. For instance, palladium/chiral imidazolylpyridine systems, which could be structurally related to the compound of interest, were tested in allylic alkylation, demonstrating the influence of amine nitrogen hybridization on catalytic behavior. This research provides insights into the design of new catalytic systems for selective transformations (Bastero et al., 2007).
Biological Activity
The structural motif present in the compound is also explored for biological activities. Compounds with similar structures have been synthesized and evaluated for their potential as antiulcer agents. These studies involve the synthesis of new imidazo[1,2-a]pyridines substituted at specific positions to test for antisecretory and cytoprotective properties, highlighting the medicinal chemistry aspect of such compounds (Starrett et al., 1989).
Material Science
In material science, compounds bearing imidazole and pyridine rings serve as precursors or components in the synthesis of new materials with unique properties. For example, the synthesis and oxidation reactions of allylic and benzylic alcohols using eco-friendly reagents point to applications in green chemistry and the development of sustainable processes (Thottumkara & Vinod, 2002).
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been shown to inhibit the activity of certain enzymes, block receptor signaling, or interfere with the replication of viruses .
Biochemical Pathways
These could include pathways related to inflammation, cancer progression, viral replication, oxidative stress, microbial growth, tubercular infection, diabetes, malaria, and cholinesterase activity .
Result of Action
These could include the inhibition of enzyme activity, the blocking of receptor signaling, the interference with viral replication, the reduction of oxidative stress, the inhibition of microbial growth, the suppression of tubercular infection, the regulation of blood glucose levels, the inhibition of malaria parasites, and the inhibition of cholinesterase activity .
Future Directions
properties
IUPAC Name |
4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-3-13-26-17-19(16-23(26)28)24-25-20-10-5-6-11-21(20)27(24)14-8-15-29-22-12-7-4-9-18(22)2/h3-7,9-12,19H,1,8,13-17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVQLQFJKPHEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cinnamyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932693.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2932694.png)

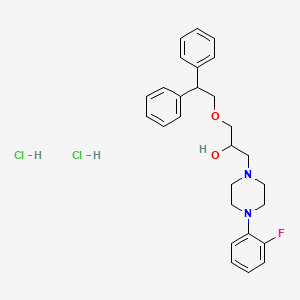
![methyl 2-amino-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2932700.png)

![2-(3-Morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932706.png)
![N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2932708.png)
